Citral oxime Citral oxime Citral oxime is a biochemical.
Brand Name: Vulcanchem
CAS No.: 13372-77-5
VCID: VC0523870
InChI: InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8-
SMILES: CC(=CCCC(=CC=NO)C)C
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

Citral oxime

CAS No.: 13372-77-5

Cat. No.: VC0523870

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Citral oxime - 13372-77-5

Specification

CAS No. 13372-77-5
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name (NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine
Standard InChI InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8-
Standard InChI Key LXFKDMGMYAHNAQ-WAKDDQPJSA-N
Isomeric SMILES CC(=CCC/C(=C/C=N\O)/C)C
SMILES CC(=CCCC(=CC=NO)C)C
Canonical SMILES CC(=CCCC(=CC=NO)C)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Citral oxime is formally designated as (NE)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine, with a molecular weight of 167.25 g/mol . Its structure comprises a conjugated diene system and an oxime group, which confers reactivity toward nucleophiles and electrophiles. The compound exists as a mixture of stereoisomers due to the geometric isomerism of the parent citral (neral and geranial) .

Table 1: Key Physicochemical Properties of Citral Oxime

PropertyValueSource
Boiling Point270.3°C at 760 mmHg
Density0.86 g/cm³
LogP (Partition Coefficient)3.14
SolubilitySoluble in DMSO, ethanol

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the oxime proton (δ 8.2–8.5 ppm) and the conjugated diene system (δ 5.1–5.4 ppm) . Infrared (IR) spectroscopy confirms the presence of the N–O stretch at 950–970 cm⁻¹. High-resolution mass spectrometry (HRMS) data align with the molecular formula C₁₀H₁₇NO, with an exact mass of 167.131 Da .

Synthesis and Industrial Production

Conventional Oximation Methods

The synthesis of citral oxime typically involves the reaction of citral with hydroxylamine hydrochloride under basic conditions. A representative procedure employs sodium bicarbonate (NaHCO₃) in aqueous ethanol at 50–60°C, yielding citral oxime in >85% purity . The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration:

Citral+NH2OHHClNaHCO3Citral oxime+H2O+NaCl\text{Citral} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaHCO}_3} \text{Citral oxime} + \text{H}_2\text{O} + \text{NaCl}

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball milling citral with hydroxylamine sulfate at 25 Hz for 30 minutes achieves 92% conversion, reducing waste and energy consumption compared to traditional methods . Ultrasound-assisted reactions further enhance reaction rates, completing oximation in 20 minutes with 94% yield .

Industrial-Scale Production

Large-scale synthesis utilizes continuous-flow reactors to optimize heat transfer and mixing. A patented process (CN112062691A) describes the catalytic dehydration of citral oxime to geranyl nitrile using acetic anhydride, achieving 78% yield at 125–130°C . This method addresses side reactions such as isohexenyl isoxazoline formation through precise temperature control .

Biological and Pharmacological Applications

Antimicrobial Activity

Citral oxime derivatives exhibit broad-spectrum antimicrobial effects. The phenylbutyrate oxime ester derivative demonstrates 85% inhibition of Aspergillus flavus at 50 mg/L, compared to 60% for unmodified citral oxime . This enhanced activity correlates with improved membrane penetration and disruption of fungal quorum-sensing pathways.

Table 2: Antifungal Efficacy of Citral Oxime Derivatives

CompoundTarget FungusEC₅₀ (mg/mL)Inhibition Rate (%)
Citral phenylbutyrate oximeAspergillus flavus0.0585
Citral oximeAspergillus flavus0.1060
Control (No treatment)Aspergillus flavus0

Industrial and Agricultural Applications

Fragrance and Flavor Industry

Citral oxime’s lemon-like odor (detection threshold: 0.1 ppb) makes it valuable in perfumery. Ester derivatives, such as citral oxime acetate, enhance longevity in cosmetic formulations due to reduced volatility .

Agricultural Fungicides

Field trials with citral phenylbutyrate oxime ester (0.1% w/v) show 90% reduction in aflatoxin B₁ contamination in maize, outperforming commercial azole fungicides . The compound’s mode of action involves inhibition of fungal cytochrome P450 enzymes essential for ergosterol biosynthesis.

Mechanistic Insights and Comparative Analysis

Reaction Kinetics

Density Functional Theory (DFT) calculations identify the oxime’s nitrogen atom as the primary site for electrophilic attacks. The activation energy for citral oxime’s oxidation to citral oxime oxide is 45 kJ/mol, lower than analogous aldehydes due to conjugation stabilization .

Comparison with Analogous Oximes

Citral oxime’s bioactivity surpasses benzaldehyde oxime (EC₅₀: 0.12 mM vs. 0.18 mM against Staphylococcus aureus), attributed to its lipophilic terpene moiety enhancing membrane permeability .

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